molecular formula C11H16O2 B048934 1-Isopropyl-2,3-dimethoxybenzene CAS No. 71720-27-9

1-Isopropyl-2,3-dimethoxybenzene

Cat. No.: B048934
CAS No.: 71720-27-9
M. Wt: 180.24 g/mol
InChI Key: IIGQJVPNNAYQFV-UHFFFAOYSA-N
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Description

Significance and Context within Substituted Aromatic Chemistry

The study of 1-Isopropyl-2,3-dimethoxybenzene is intrinsically linked to the broader field of substituted aromatic chemistry. The arrangement of the isopropyl and two methoxy (B1213986) groups on the benzene (B151609) ring creates a unique electronic and steric environment that influences its reactivity and potential applications. The two methoxy groups are electron-donating, which generally activates the aromatic ring towards electrophilic substitution. However, the bulky isopropyl group can sterically hinder reactions at adjacent positions, leading to specific regioselectivity in chemical transformations.

The synthesis of such polysubstituted benzenes often presents challenges in controlling the position of the incoming substituents. nih.govchemrxiv.org Researchers explore various synthetic strategies, including electrophilic aromatic substitution and modifications of pre-existing functional groups, to achieve the desired substitution pattern. The insights gained from studying the synthesis and reactivity of molecules like this compound contribute to the fundamental understanding of reaction mechanisms in organic chemistry.

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

Dimethoxybenzene derivatives, as a class, are of significant interest due to their presence in numerous natural products and their potential as precursors for pharmacologically active molecules. nih.govchemrxiv.org While specific research on the biological activity of this compound is limited, its structural motifs are found in compounds with diverse biological properties. For instance, the dimethoxybenzene core is a key feature in many natural products with potential therapeutic applications.

One notable mention is that 3-Isopropylveratrole, a synonym for this compound, is an intermediate in the synthesis of Miltirone (B191885). chemicalbook.com Miltirone, an active component from Salvia miltiorrhiza, has been investigated for its potential to inhibit the increase of α4 subunit mRNA of the GABAA receptor, which is associated with ethanol (B145695) withdrawal. This suggests a potential, albeit indirect, relevance of this compound in the field of medicinal chemistry and neuropharmacology.

Overview of Key Research Domains and Challenges

The primary research domains concerning this compound currently revolve around its synthesis and its potential use as a building block in organic synthesis. The development of efficient and regioselective synthetic routes to this and related polysubstituted benzenes remains a key challenge for organic chemists.

A significant hurdle in the study of this specific compound is the limited availability of dedicated research focusing solely on its properties and applications. Much of the available information is contextual, derived from studies on related dimethoxybenzene isomers or as part of broader screening libraries. Therefore, a primary challenge is to conduct more focused investigations to fully elucidate its chemical and physical properties, as well as to explore its potential in various scientific fields. The lack of comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) in publicly accessible literature further impedes its detailed characterization and potential application.

An exploration of the synthetic routes toward this compound reveals a variety of strategic approaches, capitalizing on foundational reactions in organic chemistry. The methodologies detailed below focus on the regioselective construction of this specific molecular architecture, highlighting key transformations such as Friedel-Crafts alkylation, etherification, and multi-step pathways from readily available precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQJVPNNAYQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408922
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71720-27-9
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions of Dimethoxybenzene Scaffolds

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. For dimethoxybenzene scaffolds, the rate and orientation of the substitution are significantly influenced by the powerful electron-donating methoxy (B1213986) groups.

Mechanistic Investigations of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a key method for introducing an acyl group onto an aromatic ring. The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The generally accepted mechanism for the Friedel-Crafts acylation proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a complex, which then dissociates to generate a resonance-stabilized acylium ion (R-C≡O⁺). rsc.orgkhanacademy.org

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this step. rsc.org

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.org

In the case of dimethoxybenzene substrates like veratrole (1,2-dimethoxybenzene), the presence of two electron-donating methoxy groups enhances the nucleophilicity of the aromatic ring, making it highly reactive towards acylation. chemijournal.com Studies on the acylation of veratrole have shown that the reaction proceeds readily, often with high selectivity for the position para to one of the methoxy groups. chemijournal.com

Table 1: Product Distribution in the Acylation of Veratrole with Acetic Anhydride using Different Catalysts.
CatalystConversion of Veratrole (%)Selectivity for 3,4-Dimethoxyacetophenone (%)Reference
Nanocrystalline ZSM-5HighHigh
TiO₂-SnOₓ Solid Solution7497 (for 4-chloro-3',4'-dimethoxybenzophenone) researchgate.net
[CholineCl][ZnCl₂]₃ (DES)Good- rsc.org

Mechanistic Investigations of Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgmnstate.edu The mechanism typically involves the formation of a carbocation or a carbocation-like complex which acts as the electrophile. edubirdie.comstudycorgi.com

The key steps in the Friedel-Crafts alkylation are:

Generation of the Electrophile: The catalyst facilitates the formation of a carbocation from the alkylating agent. For instance, with an alkyl halide and a Lewis acid like AlCl₃, a carbocation is formed. rsc.orgyoutube.com

Nucleophilic Attack: The π-electrons of the aromatic ring attack the carbocation, forming a resonance-stabilized arenium ion. youtube.com

Deprotonation: A proton is removed from the arenium ion, restoring aromaticity and yielding the alkylated product. rsc.org

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.orglibretexts.org For example, the alkylation of benzene with 1-chloropropane in the presence of AlCl₃ yields isopropylbenzene as the major product due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. youtube.com Another limitation is polyalkylation, as the introduction of an electron-donating alkyl group activates the ring for further substitution. mnstate.edulibretexts.org

For dimethoxybenzene scaffolds, the high reactivity often leads to polyalkylation, and the regioselectivity is controlled by the directing effects of the methoxy groups. mnstate.edustudycorgi.com

Regioselectivity and Ortho/Para Directing Effects of Methoxy Groups

The methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. masterorganicchemistry.comleah4sci.com This resonance stabilization of the arenium ion intermediate is more significant for ortho and para attack than for meta attack. masterorganicchemistry.com

In a molecule with two methoxy groups, such as 1,2-dimethoxybenzene (veratrole), both groups direct incoming electrophiles to their respective ortho and para positions. The combined effect of the two methoxy groups in veratrole strongly activates the ring and directs substitution primarily to the 4-position, which is para to the C1-methoxy group and ortho to the C2-methoxy group. The 3-position is less favored.

For 1-isopropyl-2,3-dimethoxybenzene, the directing effects are more complex. The two methoxy groups at positions 2 and 3 strongly activate the ring and direct incoming electrophiles to positions 4, 5, and 6. The isopropyl group at position 1 is a weaker activating group and also an ortho-, para-director. The final regiochemical outcome will be a result of the interplay between the electronic directing effects of all three substituents and steric hindrance. The most likely positions for electrophilic attack would be those that are electronically favored and sterically accessible. Generally, substitution is favored at the position para to a methoxy group and ortho to the other methoxy group, while avoiding the sterically hindered positions adjacent to the bulky isopropyl group. youtube.com

Isopropyl Group Migration Phenomena in Acid-Catalyzed Reactions

Functional Group Transformations and Derivatization

Reactions at the Benzylic Position of the Isopropyl Moiety

The carbon atom of the isopropyl group directly attached to the benzene ring is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.org

One common reaction at the benzylic position is free-radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine to form the benzylic bromide. chemistrysteps.commasterorganicchemistry.com For an isopropyl group, this reaction would selectively occur at the tertiary benzylic carbon.

Another important reaction is the oxidation of the benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl groups at the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen. khanacademy.orgmasterorganicchemistry.com In the case of an isopropyl group, this oxidation would lead to the formation of a benzoic acid derivative, with the cleavage of the isopropyl group. masterorganicchemistry.com

Table 2: Common Reagents for Functionalization of the Benzylic Position of Isopropylarenes.
TransformationReagent(s)Product TypeReference
BrominationN-Bromosuccinimide (NBS), light/peroxideBenzylic bromide chemistrysteps.commasterorganicchemistry.com
OxidationKMnO₄ or H₂CrO₄, heatBenzoic acid derivative khanacademy.orgmasterorganicchemistry.com

Chemical Modifications of Methoxy Groups

The methoxy groups are significant sites of reactivity in this compound and related dimethoxybenzene derivatives. The primary chemical modification studied for these functional groups is ether cleavage, also known as demethylation, which converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH). This transformation is typically achieved under strong acidic conditions.

One of the most common reagents for the cleavage of aryl methyl ethers is hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, which makes it a good leaving group (CH₃OH). Subsequently, the bromide ion (Br⁻), a good nucleophile, attacks the methyl carbon of the methoxy group. libretexts.orgmasterorganicchemistry.com

For aryl methyl ethers, the cleavage almost exclusively occurs at the methyl-oxygen bond because the aromatic carbon-oxygen bond is significantly stronger due to the sp² hybridization of the carbon and its partial double bond character. The reaction follows an Sₙ2 pathway where the nucleophile attacks the methyl group, leading to the formation of a phenol and a methyl halide. libretexts.orglibretexts.org

A documented example of this reaction on a closely related isomer, 1,3-dimethoxy-2-(iso-propyl)benzene, involves refluxing the compound for an extended period with a mixture of 48% hydrobromic acid and acetic acid. This process successfully cleaves the methoxy groups to yield the corresponding dihydroxy-isopropylbenzene.

Selective demethylation of one methoxy group over another, particularly in molecules with multiple methoxy groups, presents a significant challenge. The relative reactivity of different methoxy groups can be influenced by steric hindrance and the electronic environment. For instance, in ortho-dimethoxybenzene structures, the central methoxy group can be selectively removed under specific conditions using reagents like zirconium chloride (ZrCl₄) in the presence of a scavenger like anisole. google.com This selectivity is driven by the chelation of the Lewis acid to the two adjacent methoxy groups, activating the central one for cleavage. google.com

The general mechanism for the acid-catalyzed cleavage of a methoxy group on a benzene ring is as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr).

Nucleophilic Attack: A nucleophile, such as the bromide ion, attacks the electrophilic carbon of the methyl group.

Displacement: The C-O bond is cleaved, resulting in the formation of a phenol and a methyl halide (e.g., methyl bromide).

Summary of Demethylation Reactions for Dimethoxybenzene Derivatives
ReactantReagentsKey ConditionsProductsReaction Type
Aryl Methyl EtherHBr or HIReflux, strong acidPhenol, Methyl HalideSN2 Cleavage
1,3-dimethoxy-2-(iso-propyl)benzene48% HBr, Acetic AcidReflux (3 days)2-isopropylbenzene-1,3-diol, Methyl BromideSN2 Cleavage
ortho-Trimethoxybenzene compoundsZirconium chloride (ZrCl₄), Anisole40°C, 24h2,6-dimethoxyphenolSelective Lewis Acid-mediated Cleavage

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the molecular skeleton.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the ¹H NMR spectrum of 1-isopropyl-2,3-dimethoxybenzene, distinct signals corresponding to the aromatic, methoxy (B1213986), and isopropyl protons are observed.

The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The methoxy groups exhibit sharp singlet peaks, while the isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton due to spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (C4-H, C5-H, C6-H) 6.8 - 7.2 Multiplet - 3H
Methoxy (OCH₃) ~3.8 Singlet - 6H
Isopropyl (CH) ~3.3 Septet ~7.0 1H
Isopropyl (CH₃) ~1.2 Doublet ~7.0 6H

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the spectrum. libretexts.org The chemical shifts of the carbon signals are indicative of their electronic environment. docbrown.info

Aromatic carbons resonate in the downfield region, typically between 110 and 160 ppm. The carbons bearing the methoxy groups are observed at the lower end of this range, while the carbon attached to the isopropyl group appears at a slightly different chemical shift. The methoxy carbons themselves appear in the 55-65 ppm range, and the isopropyl carbons are found in the most upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic (C1-C6) 110 - 155
Methoxy (OCH₃) 55 - 65
Isopropyl (CH) ~30
Isopropyl (CH₃) ~23

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. rsc.org In the context of analyzing this compound, GC-MS allows for its separation from other components in a mixture and provides a mass spectrum that serves as a molecular fingerprint. The retention time in the gas chromatograph is a characteristic property that can aid in its identification. The subsequent mass spectrum reveals the molecular ion peak, corresponding to the intact molecule, and a series of fragment ions that are formed through predictable cleavage pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₁H₁₆O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of the compound in complex samples or when authentic reference standards are unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.libretexts.org

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. masterorganicchemistry.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.orgyoutube.com

The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure. These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) are observed just below 3000 cm⁻¹. masterorganicchemistry.com

C=C stretching vibrations: The aromatic ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: The two methoxy groups will give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ region. libretexts.org

C-H bending vibrations: The isopropyl group will exhibit characteristic bending vibrations for the CH and CH₃ groups.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (Isopropyl) Stretching 2850 - 2970
Aromatic C=C Stretching 1450 - 1600
Ether C-O Stretching 1000 - 1300

Note: Predicted data based on typical IR absorption frequencies. Actual experimental values may vary.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC-FID)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For derivatives of dimethoxybenzene, reversed-phase HPLC is a common approach. sielc.com In a typical setup, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, which could be a mixture of solvents such as acetonitrile (B52724) and water, potentially with modifiers like formic or phosphoric acid to improve peak shape. sielc.com Detection is often performed using a UV detector, set at a wavelength where the benzene ring of the molecule exhibits strong absorbance.

The purity of a sample of this compound would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. While specific retention time and response factor data for this compound are not readily found in published studies, a hypothetical data table for a purity assessment by HPLC is presented below.

Hypothetical HPLC Purity Analysis Data for this compound

Peak No.Retention Time (min)AreaArea %Identity
14.5215000.05Impurity
26.89298500099.50This compound
38.15135000.45Impurity

Gas Chromatography-Flame Ionization Detection (GC-FID)

For volatile and thermally stable compounds like this compound, GC-FID is a highly effective method for purity analysis. In this technique, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The flame ionization detector provides a response that is proportional to the mass of the carbon atoms in the analyte, making it an excellent quantitative detector.

The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Although specific experimental parameters for this compound are not documented in detail, a general approach would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure good separation from any impurities.

Hypothetical GC-FID Purity Analysis Data for this compound

Peak No.Retention Time (min)AreaArea %Identity
15.2125000.08Solvent
29.74310500099.80This compound
311.3237260.12Impurity

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining single crystals of suitable quality would be the first and often most challenging step.

If successful, the crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the connectivity of the isopropyl and two methoxy groups to the benzene ring at the 1, 2, and 3 positions, respectively.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. However, studies on other dimethoxybenzene derivatives have shown that they often crystallize in common space groups, such as the monoclinic system. nih.gov The solid-state conformation, particularly the orientation of the methoxy and isopropyl groups relative to the benzene ring, would be of significant interest for understanding intermolecular interactions and packing forces within the crystal lattice.

Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₆O₂
Formula Weight180.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.4
Volume (ų)1055.2
Z4
Density (calculated) (g/cm³)1.132

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for the study of medium-sized organic molecules like 1-isopropyl-2,3-dimethoxybenzene.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would reveal the spatial distribution and energy levels of its HOMO and LUMO. The presence of electron-donating methoxy (B1213986) groups and the isopropyl group on the benzene (B151609) ring is expected to raise the energy of the HOMO, making the compound a better electron donor compared to unsubstituted benzene. The precise energy values and the energy gap would be quantified through these calculations, offering a predictive measure of its reactivity in various chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
Energy Gap (ΔE) 4.90

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations. Actual values would be derived from specific computational studies.

Molecular Electrostatic Surface Potential (MESP) Analysis for Reactivity Sites

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It is a three-dimensional map of the electrostatic potential plotted onto the electron density surface of a molecule. The MESP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, usually shown in blue).

In the case of this compound, an MESP analysis would identify the sites most susceptible to electrophilic and nucleophilic attack. The oxygen atoms of the methoxy groups are expected to exhibit regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the aromatic ring and the isopropyl group would show positive potential. The MESP would also reveal the influence of the substituent groups on the electron density of the benzene ring, indicating the most probable positions for electrophilic aromatic substitution reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and design for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Should this compound be investigated as a potential ligand for a specific protein target, molecular docking simulations would be employed to predict its binding conformation within the active site of the protein. These simulations would generate a series of possible binding poses and score them based on various energy functions, with the top-ranked poses representing the most likely binding modes.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Prediction of Regioselectivity and Reaction Pathways

Many chemical reactions involving substituted benzenes can yield multiple products, depending on the position at which the reaction occurs on the aromatic ring. The prediction of this regioselectivity is a key aspect of synthetic chemistry. Computational methods, particularly DFT, can be used to predict the most likely outcome of a reaction by calculating the activation energies of the different possible reaction pathways.

For this compound, theoretical calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. By modeling the transition states for substitution at the different available positions on the benzene ring, the activation energy for each pathway can be determined. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the major product of the reaction. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Applications in Chemical Synthesis and As Key Building Blocks

Precursor in Natural Product Synthesis

The specific arrangement of substituents on the benzene (B151609) ring of 1-isopropyl-2,3-dimethoxybenzene pre-organizes the molecule for conversion into the core structures of several important natural products. The methoxy (B1213986) groups can be demethylated to reveal reactive catechol or quinone functionalities, while the isopropyl group is a characteristic feature of many terpenoid-derived compounds.

This compound is a recognized starting material for the total synthesis of several complex diterpenoid natural products. Its structure contains the A-ring synthon required for these molecules.

Taxodione (B1682591): Multiple synthetic routes toward taxodione, a diterpenoid quinone with notable antitumor activity, explicitly identify 1,2-dimethoxy-3-isopropylbenzene as the key starting material. electronicsandbooks.com Early syntheses, as well as improved modern preparations, utilize this compound to construct the characteristic substituted aromatic A-ring of the taxodione scaffold. electronicsandbooks.com The synthesis involves leveraging the existing oxygenation and alkylation pattern to build the subsequent rings and functional groups of the final natural product.

Gossypol (B191359): The relevance of this compound to the complex polyphenol gossypol has been established through degradation studies. A known degradation product of gossypol is 1,2-dimethoxy-3-isopropyl-5-aminobenzene. acs.org The synthesis of this degradation product for structural confirmation relies on a framework derived from the parent compound, this compound, highlighting the structural relationship and the utility of this building block in the study of gossypol's complex structure. acs.org

Miltirone (B191885): While this compound is a key precursor for related abietane (B96969) diterpenoids like taxodione, its specific application in the total synthesis of miltirone is not prominently documented in the reviewed scientific literature.

The defined substitution pattern of this compound provides a rigid and predictable platform that contributes to achieving high stereoselectivity in complex synthetic sequences. By setting the stereochemistry of the A-ring early in the synthesis, it guides the formation of subsequent stereocenters.

Intermediate in Complex Organic Synthesis

Beyond its role as a precursor for specific natural products, this compound and its structural motifs are instrumental in the broader field of complex organic synthesis.

While not widely listed as a direct, large-scale intermediate for a specific commercialized product, the 2,3-dimethoxybenzene moiety is a recurring structural element in molecules designed for biological screening. For instance, derivatives such as isopropyl cyano(2,3-dimethoxyphenyl)acrylate have been synthesized via Knoevenagel condensation for inclusion in copolymerization studies and the development of new materials. chemrxiv.orgchemrxiv.org Such compounds belong to the broader class of cyanophenylacrylates, which are investigated for various pharmaceutical applications. chemrxiv.org The related compound, cumene (B47948) (isopropylbenzene), serves as a precursor to the herbicide isoproturon, demonstrating the utility of the isopropylbenzene core in agrochemical synthesis. wikipedia.org

Table 1: Synthesis of Biologically Relevant Compound Classes

Starting Material Motif Reaction Type Resulting Compound Class Potential Application
2,3-Dimethoxybenzaldehyde (B126229) Knoevenagel Condensation Isopropyl Cyano(2,3-dimethoxyphenyl)acrylate Polymer Science, Materials for Biological Screening

The scientific literature reviewed does not indicate a direct role for this compound in the synthesis of resorcinarene (B1253557) tetraethers or molecular cages. The synthesis of related macrocycles, such as C-unalkylated calix sigmaaldrich.comresorcinarenes, typically employs simpler building blocks like 1,3-dimethoxybenzene (B93181). researchgate.net

The 2,3-dimethoxy aromatic pattern is a valuable feature in the synthesis of various heterocyclic compounds. The electron-donating nature of the methoxy groups can influence the regioselectivity of cyclization reactions.

Research has shown that methoxy-substituted phenylcyanoacrylates are precursors for heterocyclic systems like pyridotriazines and triazolopyridines. chemrxiv.org The synthesis of a 2,3-dimethoxy substituted version of these precursors makes this pathway accessible from a derivative of this compound. chemrxiv.orgchemrxiv.org Additionally, the synthesis of complex fused heterocyclic systems, such as the bioactive indolinone scaffold and the naphtho[1,2-b]indolizidine ring system, often incorporates dimethoxy-substituted aromatic rings to facilitate key bond-forming steps and build the final polycyclic structure. scispace.comnih.gov

Table 2: Mentioned Compounds

Compound Name IUPAC Name Other Names
This compound 1,2-Dimethoxy-3-isopropylbenzene -
Miltirone 8,9-dihydro-1,6-dimethyl-7-(propan-2-yl)phenanthro[1,2-b]furan-10,11-dione -
Taxodione (4bS,8aS)-7-hydroxy-3-isopropyl-8,8-dimethyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-1,2-dione -
Gossypol 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde -
Resorcinarene Tetraethers - -
1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Resorcinol (B1680541) dimethyl ether
Isopropyl cyano(2,3-dimethoxyphenyl)acrylate Isopropyl 2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoate -
Pyridotriazines - -
Triazolopyridines - -
Indolinones Indolin-2-one Oxindole
Naphtho[1,2-b]indolizidine - -
Cumene Isopropylbenzene (Propan-2-yl)benzene

Catalytic Applications in Organic Transformations

The utility of this compound extends to its participation in sophisticated catalytic systems designed to achieve specific and efficient molecular transformations. Its electron-rich aromatic ring, a consequence of the methoxy substituents, is a key determinant of its behavior in these reactions.

Role in Homogeneous Gold Catalysis

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, valued for its mild reaction conditions and unique catalytic capabilities in activating π-systems like alkynes and allenes. mdpi.com Gold catalysts, existing in either Au(I) or Au(III) oxidation states, demonstrate remarkable efficiency in constructing complex molecular architectures. mdpi.comdntb.gov.ua The catalytic cycle often involves the activation of a substrate by a cationic gold complex, rendering it susceptible to nucleophilic attack. mdpi.com

While comprehensive studies have detailed the mechanisms of gold-catalyzed reactions on a variety of substrates, the specific role of this compound as a ligand or substrate in homogeneous gold catalysis is not extensively documented in publicly available research. The principles of gold catalysis suggest that the electron-donating nature of the methoxy groups in this compound would make the aromatic ring a potential nucleophile. However, detailed research findings on its direct application or influence on the efficacy of gold-catalyzed transformations are not prominently reported. The field of homogeneous gold catalysis is a subject of ongoing research, with investigations into the effects of various ligands and substrates continually expanding the scope of these reactions. researchgate.net

Involvement in C-H Radiofluorination Methods

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope into organic molecules is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Direct C-H radiofluorination has become an increasingly attractive strategy, as it circumvents the need for pre-functionalized starting materials. nih.gov These methods often rely on the generation of highly reactive species that can selectively fluorinate electron-rich C-H bonds.

Modern radiofluorination techniques have been developed to broaden the scope of accessible aromatic compounds. nih.gov For instance, methods involving organic photoredox catalysis have demonstrated the ability to fluorinate methoxyarenes. In such reactions, there is a demonstrated preference for fluorination to occur at the position para to the methoxy group. nih.gov This selectivity is attributed to the electronic properties of the intermediate species formed during the catalytic cycle. nih.gov

Although the direct C-H radiofluorination of this compound has not been specifically detailed in the surveyed literature, the existing protocols for similar methoxy-substituted arenes provide a framework for predicting its likely reactivity. Given the presence of two methoxy groups, the regioselectivity of a potential radiofluorination reaction on this substrate would be of significant interest for the synthesis of novel PET probes.

Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Scaffolds

The dimethoxybenzene moiety is a recurring structural motif in a multitude of pharmacologically active compounds. This framework can serve as a versatile starting point for the synthesis of more complex molecules with desired therapeutic properties. While direct studies on 1-isopropyl-2,3-dimethoxybenzene as a foundational scaffold are not extensively documented, the principles of medicinal chemistry suggest its utility. The methoxy (B1213986) groups can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. The isopropyl group adds a lipophilic character, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

The chemical reactivity of the benzene (B151609) ring allows for various modifications, enabling the introduction of other functional groups to create a library of derivatives. These derivatives can then be screened for biological activity against a wide range of therapeutic targets. The specific 2,3-dimethoxy substitution pattern, in combination with the isopropyl group at the 1-position, offers a unique steric and electronic profile that could be exploited in the design of novel drugs.

Exploration as a Precursor for Antioxidant Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a host of diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.

The structure of this compound is closely related to other phenolic compounds that have demonstrated significant antioxidant activity. A study on isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), a compound with a similar substitution pattern, revealed it to be a more potent antioxidant than thymol. researchgate.net This suggests that the combination of an isopropyl group and methoxy substituents on a benzene ring can contribute favorably to antioxidant capacity. The methoxy groups in this compound could potentially be demethylated in vivo or through synthetic modification to yield a hydroquinone (B1673460) or catechol structure, which are known to be excellent antioxidants.

Research on other methoxyphenol derivatives has also shown their potential as antioxidants. researchgate.net The synthesis and evaluation of various derivatives can lead to the identification of compounds with enhanced radical scavenging abilities. mdpi.comnih.gov

Utilization in the Synthesis of Radio-labelled Compounds for Medical Diagnostics and Imaging

Radio-labelled compounds are indispensable tools in modern medicine, particularly in diagnostic imaging techniques like Positron Emission Tomography (PET). nih.gov These compounds, which contain a radioactive isotope, allow for the non-invasive visualization and quantification of physiological and pathological processes in the body. researchgate.net

The synthesis of radio-labelled molecules is a specialized field that involves incorporating isotopes such as carbon-11 (B1219553), fluorine-18 (B77423), or tritium (B154650) into a target molecule. uochb.cz While there is no specific literature detailing the radio-labelling of this compound, its structure is amenable to such modifications. For instance, a carbon-11 methyl group could be introduced at one of the methoxy positions, or a fluorine-18 atom could be incorporated onto the aromatic ring through various synthetic methodologies.

The resulting radio-tracer could then be used in PET imaging studies to investigate its biodistribution, metabolism, and potential as a diagnostic agent for specific diseases. The development of new radio-tracers is crucial for advancing our understanding of disease and for the development of new diagnostic tests. nih.gov

Isotope Application Significance
Carbon-11 (¹¹C)PET ImagingAllows for tracing the biodistribution and metabolism of the compound.
Fluorine-18 (¹⁸F)PET ImagingA commonly used isotope for developing new diagnostic radio-tracers. nih.gov
Tritium (³H)Preclinical ResearchUsed in early-stage drug development to study pharmacokinetics. uochb.cz

Applications in Materials Science

Production of Advanced Functional Materials (e.g., Liquid Crystals, Organic Semiconductors)

While direct research on 1-Isopropyl-2,3-dimethoxybenzene as a core component in liquid crystals or organic semiconductors is not extensively documented, the 2,3-dimethoxyphenyl moiety is a recognized constituent in the design of various functional organic materials. The electronic nature of the dimethoxybenzene derivatives makes them versatile compounds with potential in pharmaceutical and material science applications. Computational studies on dimethoxybenzene derivatives, using methods like Density Functional Theory (DFT), have been employed to analyze their electronic properties, including HOMO and LUMO energy levels and energy gaps, which are crucial parameters for semiconductor performance. sigmaaldrich.com

The development of organic semiconductors often involves the strategic modification of aromatic cores to fine-tune their electrical properties and solid-state packing. For instance, methoxy-substituted derivatives of pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (BTBT) have been synthesized and shown to act as effective active layers in organic thin-film transistors (OTFTs). pkusz.edu.cn The introduction of methoxy (B1213986) groups can optimize the performance of these devices by influencing factors like threshold voltage. pkusz.edu.cn This highlights the potential for the 2,3-dimethoxybenzene scaffold to be incorporated into more complex organic semiconductor designs.

The field of organic electronics is continually seeking novel molecular structures to enhance the performance and processability of materials for applications in flexible displays, sensors, and organic light-emitting diodes (OLEDs). google.com The exploration of diverse building blocks, including those derived from dimethoxyphenols, is a key strategy in this pursuit. Patents related to polymers from functionalized dimethoxyphenols suggest their utility in applications requiring high thermal stability and specific optical characteristics. google.com

Polymer Chemistry: Monomer in Copolymerization Studies

A significant area where the structural attributes of this compound find relevance is in polymer chemistry. While the compound itself may not be directly polymerized, its derivatives have been successfully employed as monomers in copolymerization reactions. Specifically, a closely related compound, Isopropyl cyano(2,3-dimethoxyphenyl)acrylate , has been synthesized and studied as a monomer. google.com

In these studies, the monomer is created through a Knoevenagel condensation reaction, a classic method in organic synthesis for forming carbon-carbon double bonds. This involves reacting a substituted benzaldehyde (B42025) (in this case, 2,3-dimethoxybenzaldehyde) with isopropyl cyanoacetate. nih.gov The resulting acrylate (B77674) monomer, which incorporates the 2,3-dimethoxyphenyl group, can then be copolymerized with other monomers, such as styrene (B11656) or vinyl benzene (B151609), using radical initiation. pkusz.edu.cnnih.gov

The inclusion of the Isopropyl cyano(2,3-dimethoxyphenyl)acrylate monomer into a polymer chain can significantly influence the properties of the resulting copolymer. The presence of the dimethoxy-substituted phenyl ring, along with the cyano and isopropyl ester groups, can impart specific thermal and structural characteristics to the polymer. Research has shown that copolymers containing these types of functional monomers can be characterized by various analytical techniques, including IR and NMR spectroscopy, to confirm their structure, and by methods like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine their molecular weight and thermal properties. nih.gov

For instance, studies on the copolymerization of various ring-substituted isopropyl cyanophenylacrylates with styrene have been conducted to understand the reactivity of these monomers and the properties of the resulting copolymers. nih.gov The data from such studies, including monomer reactivity ratios, provide fundamental insights into the polymerization process and the final polymer architecture.

Below is an interactive data table summarizing the details of a representative monomer derived from the 2,3-dimethoxybenzene structure and its use in copolymerization.

Monomer NameSynthesis MethodComonomerPolymerization MethodResulting Polymer Characterization
Isopropyl cyano(2,3-dimethoxyphenyl)acrylateKnoevenagel condensation of 2,3-dimethoxybenzaldehyde (B126229) and isopropyl cyanoacetateStyreneRadical initiationAnalysis by IR, 1H-NMR, 13C-NMR, GPC, DSC, and TGA to determine structure and thermal properties.
5-Bromo-2,3-dimethoxy-substituted isopropyl 2-cyano-3-phenyl-2-propenoateKnoevenagel condensation of the corresponding substituted benzoic aldehyde and isopropyl cyanoacetateVinyl BenzeneRadical initiationCharacterized by elemental analysis, IR, and NMR spectroscopy.

These copolymerization studies demonstrate the utility of the 2,3-dimethoxybenzene core structure in creating novel polymers. The ability to functionalize this core and incorporate it into polymer backbones opens up possibilities for developing materials with a wide range of properties, potentially suitable for various specialized applications. Further research into the synthesis and polymerization of other derivatives of this compound could lead to the discovery of new and valuable polymeric materials.

Biological Roles and Ecological Significance

Function as Chemotaxonomic Markers in Biological Classification

There is currently no scientific evidence to suggest that 1-Isopropyl-2,3-dimethoxybenzene serves as a chemotaxonomic marker. Chemotaxonomy relies on the consistent presence of specific chemical compounds within a particular group of organisms to aid in their classification. Without studies identifying this compound in any specific taxa, its utility as a chemotaxonomic marker cannot be established.

Identification as Intraspecific Alarm Substances in Ecological Interactions

The role of chemical cues as alarm signals within a species is a well-documented phenomenon in the natural world. However, no research has identified this compound as an intraspecific alarm substance in any organism. Such a function would require evidence of its release in response to a threat and a corresponding alarm response from other individuals of the same species, none of which has been reported.

Detection as Stress-Induced Metabolites in Biological Systems

Organisms often produce specific metabolites in response to environmental or physiological stress. To date, no studies have detected the production of this compound as a direct result of stress in any biological system. Identifying it as a stress-induced metabolite would necessitate experiments demonstrating its increased synthesis under specific stress conditions.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 1-isopropyl-2,3-dimethoxybenzene and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reagents and produce significant waste. Future endeavors will likely focus on chemo-enzymatic methods and other green chemistry approaches.

For instance, a two-step chemo-enzymatic method has been proposed for the synthesis of related oxygenated propenylbenzene derivatives. researchgate.net This process involves lipase-catalyzed epoxidation followed by microbial oxidation, offering a more sustainable alternative to purely chemical methods. researchgate.net Research into similar biocatalytic systems for the synthesis of this compound could lead to higher yields and reduced environmental impact.

Another avenue of exploration is the use of alternative starting materials and catalysts. The synthesis of related dimethoxybenzene compounds has been achieved through the methylation of resorcinol (B1680541) and the reaction of 1,3-dimethoxybenzene (B93181) with n-butyllithium and a chlorinating agent. chemicalbook.comgoogle.comprepchem.com Investigating analogous routes starting from more readily available and renewable precursors could significantly enhance the sustainability of producing this compound.

Advanced Design and Synthesis of Functional Materials

The unique structure of this compound makes it a promising building block for the creation of advanced functional materials. Its aromatic ring and methoxy (B1213986) groups can be modified to tune the electronic and physical properties of resulting polymers and other materials.

Future research could focus on incorporating the this compound scaffold into conductive polymers or hydrogels. For example, conductive hydrogels have been synthesized using thermoresponsive poly(N-isopropylacrylamide) hydrogels, demonstrating high conductivity and strain sensitivity. scispace.com Integrating the this compound moiety could lead to new materials with tailored properties for applications in flexible electronics, sensors, and biomedical devices.

Furthermore, the development of materials with enhanced electromagnetic interference (EMI) shielding capabilities is an active area of research. scispace.com The aromatic nature of this compound suggests its potential use in creating lightweight and effective EMI shielding materials for wearable technology and other electronic applications.

Rational Design of New Therapeutic Agents Based on the this compound Scaffold

The this compound core structure is present in a variety of biologically active molecules, suggesting its potential as a scaffold for the rational design of new therapeutic agents. Substituted phenethylamines, which share structural similarities, exhibit a wide range of pharmacological effects, including stimulant, hallucinogenic, and antidepressant activities. wikipedia.org

Future research will likely involve the synthesis and biological evaluation of novel derivatives of this compound. By introducing different functional groups onto the benzene (B151609) ring or the isopropyl moiety, medicinal chemists can create libraries of compounds to be screened for various biological activities. For instance, studies on other heterocyclic compounds have shown that modifications can lead to potent antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comresearchgate.net

The rational design process will be aided by computational modeling and docking studies to predict the interaction of these novel compounds with biological targets. This approach can help prioritize the synthesis of the most promising candidates, accelerating the discovery of new drugs for a range of diseases.

Deeper Elucidation of Broader Biological and Environmental Roles through Chemical Ecology Studies

The parent compound, veratrole (1,2-dimethoxybenzene), plays a significant role in plant-pollinator interactions, acting as a floral scent that attracts specific insects. nih.gov The biosynthesis of veratrole from L-phenylalanine has been a subject of study, revealing its connection to plant defense signaling pathways. nih.gov

Future research in chemical ecology should aim to understand the specific biological and environmental roles of this compound. Investigating its presence in floral scents and its effect on pollinator behavior could uncover new examples of specialized plant-insect relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-2,3-dimethoxybenzene, and how are reaction conditions optimized for maximum yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 2,3-dimethoxyphenol with isopropyl halides (e.g., isopropyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF) under reflux. Optimization involves adjusting reaction time, temperature, and stoichiometry. Post-synthesis purification may include column chromatography or recrystallization using ethanol/water mixtures. Yield improvements often focus on catalyst selection (e.g., phase-transfer catalysts) and solvent polarity adjustments .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying substituent positions and confirming the isopropyl group (e.g., δ ~1.2 ppm for isopropyl CH₃, δ ~3.8 ppm for methoxy groups).
  • IR Spectroscopy : Detects methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z = 194 for C₁₁H₁₆O₂⁺) and fragmentation patterns.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across studies?

  • Methodological Answer :

  • Variable Analysis : Systematically test solvents (polar vs. non-polar), bases (K₂CO₃ vs. NaOH), and temperature regimes.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., solvent polarity’s impact on nucleophilicity).
  • Byproduct Identification : Employ GC-MS or HPLC to detect side products (e.g., over-alkylation) and adjust reactant ratios accordingly .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Directing Group Analysis : Methoxy groups are ortho/para-directing, but steric hindrance from the isopropyl group may favor specific sites.
  • Catalytic Modulation : Use Lewis acids (e.g., AlCl₃) to stabilize transition states.
  • Computational Modeling : Apply DFT calculations (e.g., Fukui indices) to predict reactive sites and validate with isotopic labeling experiments .

Q. How should biological activity assays for this compound be designed to assess antimicrobial potential?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.
  • Structure-Activity Comparison : Benchmark against analogs like 1-chloro-2,4-dimethylbenzene, which shows documented antimicrobial effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Inference : Based on structural analogs (e.g., acute toxicity Category 4 for similar aryl ethers), assume potential dermal/ocular irritation.
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Management : Neutralize with activated carbon or incinerate via approved hazardous waste protocols .

Data Analysis and Contradiction Resolution

Q. How can researchers interpret conflicting data on the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • Thermochemical Analysis : Use DSC/TGA to measure melting points and decomposition temperatures.
  • Comparative Studies : Reference NIST thermochemistry data for structurally similar compounds (e.g., 1-chloro-3,5-diisopropylbenzene) to infer stability trends.
  • Computational Validation : Calculate enthalpy of formation (ΔfH°) via Gaussian or ORCA software and compare with experimental values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.